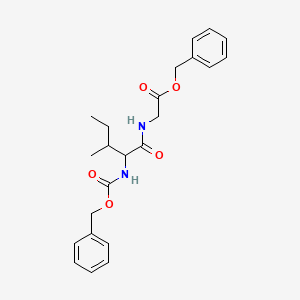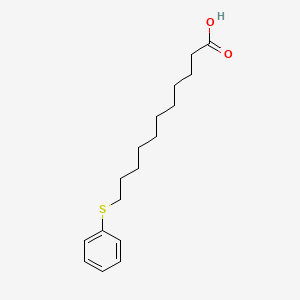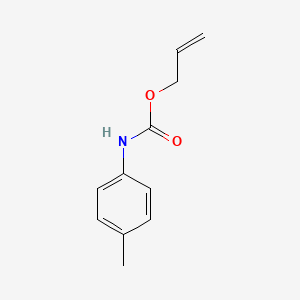
N,N'-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and 1,4-phenylenediamine. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties, including their ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine groups (-C=N-) to amine groups (-C-NH-).
Substitution: The methoxy groups (-OCH3) on the benzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The imine groups (-C=N-) in the Schiff base can coordinate with metal ions, altering their electronic properties and reactivity .
Comparison with Similar Compounds
- N,N’-Bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine
- N,N’-Bis(3,4-dimethoxybenzylidene)butane-1,4-diamine
- N,N’-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
Comparison: N,N’-Bis(3,4-dimethoxybenzylidene)-1,4-phenylenediamine is unique due to its specific structural features, such as the presence of methoxy groups on the benzene rings and the 1,4-phenylenediamine backbone. These structural elements influence its chemical reactivity and ability to form stable complexes with metal ions, distinguishing it from other similar Schiff bases .
Properties
CAS No. |
122904-08-9 |
|---|---|
Molecular Formula |
C24H24N2O4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[4-[(3,4-dimethoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C24H24N2O4/c1-27-21-11-5-17(13-23(21)29-3)15-25-19-7-9-20(10-8-19)26-16-18-6-12-22(28-2)24(14-18)30-4/h5-16H,1-4H3 |
InChI Key |
AOJIIZRJWDDLJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)




![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)


![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)


![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
